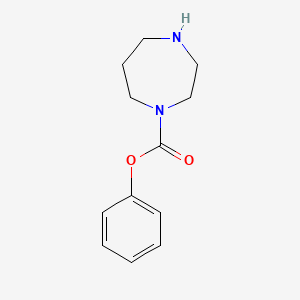

Phenyl 1,4-diazepane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

phenyl 1,4-diazepane-1-carboxylate |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-9-4-7-13-8-10-14)16-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |

InChI Key |

ZWBYUPCGKNBBRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization of 1,4 Diazepane Ring Systems

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This saturated ring system is the core of many biologically active compounds. It is the fully reduced analog of 1,4-diazepine. wikipedia.org The conformational flexibility of the seven-membered ring is a key feature that influences the biological activity of its derivatives. researchgate.net

In medicinal chemistry, the 1,4-diazepane scaffold is a privileged structure, particularly in the design of ligands for various biological targets, including sigma receptors, which are implicated in neurological disorders. researchgate.net A notable class of compounds based on a related structure are the benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring. nih.govresearchgate.net Many clinically used drugs, such as diazepam and lorazepam, are based on the 1,4-benzodiazepine (B1214927) framework, highlighting the therapeutic importance of this heterocyclic system. nih.gov The synthesis of chiral 1,4-diazepane derivatives is an active area of research, with methods like asymmetric reductive amination being employed to create enantiomerically pure compounds for pharmaceutical development. researchgate.net

Role of Carbamate Functionalities in Organic Synthesis and Molecular Design

The carbamate (B1207046) group, also known as a urethane, is an important functional group in modern drug discovery and organic chemistry. nih.govscite.ai Structurally, it is a hybrid of an amide and an ester, which imparts good chemical and proteolytic stability. nih.gov This stability, combined with its ability to permeate cell membranes, makes the carbamate group a common surrogate for the peptide bond in medicinal chemistry. nih.govnih.gov

Carbamates serve several roles in molecular design:

Improving Pharmacokinetic Properties: By modifying the substituents on the nitrogen and oxygen atoms of the carbamate, chemists can modulate a molecule's biological and pharmacokinetic properties. nih.govacs.org

Prodrug Design: The carbamate functionality is frequently used in prodrug strategies to mask polar amine groups, which can delay metabolism and enhance a drug's bioavailability. nih.govnih.gov

Drug-Target Interactions: The carbamate moiety can participate in hydrogen bonding through its carbonyl group and NH proton, playing a direct role in how a drug binds to its biological target. acs.org

Protecting Groups: In organic synthesis, carbamates are widely used as protecting groups for amines due to their stability under various reaction conditions. nih.govscite.ai

The incorporation of a carbamate group can increase the biological activity of a parent molecule and is a feature in many approved drugs for treating a wide range of diseases. nih.govepa.gov

Structural Positioning of Phenyl 1,4 Diazepane 1 Carboxylate Within Cyclic Carbamates and Diazepane Derivatives

Strategies for 1,4-Diazepane Ring Construction

The synthesis of the 1,4-diazepane core, a key structural motif in many biologically active compounds, is an area of significant research interest. The construction of this seven-membered heterocyclic system can be achieved through various synthetic strategies, with intramolecular cyclization being a prominent and effective approach. These methods often rely on carefully designed linear precursors that contain the necessary functional groups to facilitate ring closure.

Intramolecular cyclization represents a direct and efficient strategy for the formation of the 1,4-diazepane ring. This approach involves a single precursor molecule that undergoes an internal reaction to form the cyclic structure, often with high regioselectivity and stereochemical control.

Intramolecular reductive amination is a powerful method for constructing cyclic amines, including chiral 1,4-diazepanes. The process typically involves a linear precursor containing both a carbonyl group (aldehyde or ketone) and an amine. These functionalities react internally to form a cyclic imine or iminium ion intermediate, which is then reduced in situ to yield the saturated diazepane ring.

The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH3CN) is often employed because it is a mild reducing agent that selectively reduces the protonated iminium ion intermediate much faster than the initial ketone or aldehyde youtube.com. This selectivity prevents the competing reduction of the carbonyl group before cyclization can occur. The reaction is typically performed under mildly acidic conditions (pH 4-5) to facilitate the formation of the iminium ion youtube.com.

For the synthesis of chiral diazepanes, asymmetric hydrogenation of cyclic imine precursors is a key strategy. Transition metal catalysts featuring chiral ligands, such as iridium or rhodium complexes, have proven highly effective. For instance, iridium complexes with chiral phosphine (B1218219) ligands like (R,R)-f-spiroPhos have been used for the asymmetric hydrogenation of cyclic imines under mild conditions, affording chiral cyclic amines with high enantioselectivity nih.gov. Similarly, iridium catalysts paired with ligands such as C4-TunePhos have been successfully applied to the asymmetric hydrogenation of benzodiazepines, demonstrating the versatility of this approach for creating enantioenriched diazepine (B8756704) structures nih.gov.

Table 1: Catalytic Systems for Asymmetric Hydrogenation of Diazepine Precursors

| Catalyst System | Substrate Type | Result | Reference |

|---|---|---|---|

| Iridium / (R,R)-f-spiroPhos | 2-Aryl Cyclic Imines | Smooth hydrogenation to chiral amines | nih.gov |

| Iridium / C4-TunePhos | Pyrrole- and Indole-fused Benzodiazepines | Moderate to excellent enantioselectivity | nih.gov |

The Mitsunobu reaction is a versatile and reliable method for achieving intramolecular C-N bond formation to construct the 1,4-diazepane ring. wikipedia.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including amines, through a stereospecific SN2 mechanism that results in a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

The reaction is driven by the activation of a hydroxyl group on a linear precursor using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The triphenylphosphine and DEAD first react to form a phosphonium (B103445) intermediate. organic-chemistry.org This intermediate activates the alcohol, turning the hydroxyl group into a good leaving group. An intramolecular nitrogen nucleophile, present on the same precursor molecule, then attacks the activated carbon center, displacing the oxygen and closing the seven-membered ring. organic-chemistry.org

This methodology has been successfully applied to the construction of the 1,4-diazepanone core. For example, in the total synthesis of caprazamycin (B1248949) A, a key step involves using a Mitsunobu reaction for the cyclization to form the diazepanone ring system. researchgate.net The reliability and stereochemical control offered by this reaction make it a valuable tool for the synthesis of complex molecules containing the 1,4-diazepane scaffold.

The formation of an amide bond via intramolecular cyclization is a common strategy for synthesizing 1,4-diazepanones, which are oxidized analogs of 1,4-diazepanes. This transformation is effectively achieved using peptide coupling reagents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a widely used and practical choice. nih.gov The reaction involves a linear precursor containing both a carboxylic acid and a distal amine group.

The mechanism of EDC-mediated coupling involves the activation of the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the intramolecular amine, leading to the formation of the seven-membered lactam (diazepanone) ring and the release of a soluble urea (B33335) byproduct, which simplifies purification. nih.gov

To enhance the efficiency of the cyclization and minimize side reactions, such as racemization, additives are often included. N-hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is more reactive and less prone to side reactions. nih.gov Furthermore, a base like 4-dimethylaminopyridine (B28879) (DMAP) can be used as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate, which can be particularly useful for sluggish couplings involving electron-deficient amines. nih.gov A convenient protocol for challenging amide bond formations utilizes EDC and DMAP in the presence of a catalytic amount of HOBt. nih.gov

Table 2: Reagents for Intramolecular Amide Coupling

| Reagent | Role | Benefit | Reference |

|---|---|---|---|

| EDC | Carbodiimide Coupling Agent | Activates carboxylic acid; water-soluble byproduct | nih.gov |

| HOBt | Additive | Forms reactive ester; minimizes side reactions | nih.gov |

A sophisticated and efficient strategy for the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives involves a copper-catalyzed intramolecular C-N cross-coupling reaction, followed by a ring-opening cascade. mdpi.comnih.govnih.gov This method provides access to novel diazepine structures under mild conditions. nih.gov

The process begins with a specially designed precursor, such as 1-(2-bromobenzyl)azetidine-2-carboxamide. mdpi.comnih.gov In the key ring-forming step, an intramolecular C-N bond is created via a cross-coupling reaction catalyzed by a copper(I) iodide (CuI) and N,N-dimethylglycine ligand system. mdpi.com This cyclization occurs between the amide nitrogen and the aryl bromide, yielding a unique and strained tricyclic system: 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] mdpi.comnih.govdiazepin-10(2H)-one. mdpi.comnih.gov

This fused azetidine-diazepine intermediate serves as a versatile platform for further diversification. mdpi.comnih.gov Due to the inherent strain of the four-membered azetidine (B1206935) ring, it is prone to ring-opening reactions when treated with various nucleophiles. mdpi.com For example, treatment with reagents like sodium azide (B81097) (NaN3), potassium cyanide (KCN), or sodium thiophenoxide (PhSNa) after an N-methylation step leads to the opening of the azetidine ring and the formation of diverse, highly functionalized 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.comnih.gov

Table 3: Copper-Catalyzed Intramolecular C-N Coupling

| Precursor | Catalyst System | Product | Reference |

|---|

An unconventional and innovative approach to forming diazepane scaffolds involves a cyanamide-induced rearrangement of epoxy-δ-lactams. This method has been developed to produce highly substituted 1,3-diazepane (B8140357) structures, which are of interest for building libraries of complex molecules. nih.govnih.govacs.org While this specific example yields a 1,3-diazepane, it illustrates a novel rearrangement strategy for accessing seven-membered nitrogen-containing heterocycles.

The synthesis starts with a readily accessible silyl-protected epoxy-δ-lactam. nih.gov When this precursor is treated with sodium cyanamide (B42294) in a solvent like dimethyl sulfoxide (B87167) (DMSO), it triggers an unprecedented rearrangement. The proposed mechanism involves the nucleophilic attack of the cyanamide on the epoxide, leading to its opening. This is followed by a cascade of reactions, including an intramolecular cyclization, that ultimately results in the formation of a stable, highly substituted 1,3-diazepane carboxylic acid after workup. nih.gov

The one-pot procedure for this transformation provides the final 1,3-diazepane product in a modest yield. However, the efficiency of the synthesis can be improved. nih.gov A stepwise approach, where the cyanamide intermediate is isolated before being treated with a nucleophile like sodium methoxide (B1231860) in methanol, can lead to increased yields of the desired diazepane derivatives. nih.gov This unique rearrangement provides a pathway to diazepane cores with a high degree of structural complexity. nih.govacs.org

Intermolecular Approaches to the 1,4-Diazepane Core

Intermolecular reactions, where two or more separate molecules come together to form the desired ring structure, offer a high degree of flexibility and are widely utilized in the synthesis of 1,4-diazepanes. These approaches include multicomponent reactions, annulation and domino sequences, diamination of allenes, condensation reactions, and the use of specialized reagents.

Multicomponent Condensation Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for generating molecular diversity. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of 1,4-diazepane derivatives.

The classical Ugi-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. This reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a subsequent Mumm rearrangement to yield a bis-amide product. wikipedia.org This strategy has been employed to create libraries of structurally diverse peptide-like molecules. wikipedia.org

A notable application of the Ugi reaction in the synthesis of 1,4-diazepan-5-ones involves a two-step sequence. nih.gov The first step is a Ugi multicomponent reaction, followed by an intramolecular nucleophilic substitution (SN2) reaction to effect cyclization. nih.gov For instance, 1-sulfonyl-1,4-diazepan-5-ones can be synthesized using this approach. nih.gov This method has also been extended to the synthesis of benzo-fused derivatives, such as 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, which are obtained in high yields through a Ugi reaction followed by a Mitsunobu cyclization. nih.gov

The versatility of the Ugi reaction is further demonstrated in the synthesis of various benzodiazepine (B76468) scaffolds, which are structurally analogous to 1,4-diazepanes. For example, 1,4-benzodiazepine derivatives can be synthesized using anthranilic acids as the amine component in a Ugi-4CR, followed by a deprotection and cyclization sequence. nih.gov By varying the isocyanide, carboxylic acid, and other components, a diverse range of substituted benzodiazepines can be accessed. nih.gov

| Reactants | Product | Yield | Reference |

| Amine, Ketone/Aldehyde, Carboxylic Acid, Isocyanide | Bis-amide | High | wikipedia.org |

| Ugi Adduct | 1-Sulfonyl-1,4-diazepan-5-one | - | nih.gov |

| Ugi Adduct | 1-Sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-one | High | nih.gov |

| Anthranilic Acid, Boc-glycinal, Isocyanide, Carboxylic Acid | 1,4-Benzodiazepine | - | nih.gov |

Annulation and Domino Reaction Sequences

Annulation and domino reactions provide an elegant and efficient means to construct complex cyclic systems like the 1,4-diazepane core in a single, orchestrated sequence of transformations. These reactions are characterized by their step- and atom-economy, often proceeding from simple starting materials to generate intricate molecular architectures. nih.govacs.org

A significant advancement in this area is the development of a domino process for the synthesis of 1,4-diazepanes and their benzo-fused analogs. nih.govacs.orgresearchgate.net This methodology involves the in situ generation of an aza-Nazarov reagent from readily available 1,2-diamines and alkyl 3-oxohex-5-enoates. nih.govacs.orgresearchgate.net The reaction can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govacs.org

The key step in the aforementioned domino process is the formation and subsequent cyclization of an aza-Nazarov reagent. nih.govacs.orgresearchgate.net The Nazarov cyclization is a classic electrocyclic reaction for the synthesis of cyclopentenones from divinyl ketones. The aza-Nazarov reaction is a heteroatom variant of this process.

In this specific application, the aza-Nazarov reagent is generated in situ and undergoes an intramolecular aza-Michael reaction to afford the 1,4-diazepane ring system. nih.govacs.org This method has proven to be quite versatile, allowing for the synthesis of a range of substituted 1,4-diazepanes. An intermolecular version of this reaction has also been developed and successfully applied to the synthesis of the pyrrolo[1,2-a] nih.govbenthamdirect.comdiazonine framework. nih.govacs.org A catalytic version of the aza-Nazarov cyclization has also been developed to access α-methylene-γ-lactam heterocycles. beilstein-journals.org

| Starting Materials | Key Intermediate | Product | Yield | Reference |

| 1,2-Diamines, Alkyl 3-oxohex-5-enoates | Aza-Nazarov Reagent | 1,4-Diazepane | - | nih.govacs.orgresearchgate.net |

| 3,4-Dihydroisoquinolines, α,β-Unsaturated Acyl Chlorides | N-Acyliminium salt | α-Methylene-γ-lactam | up to 79% | beilstein-journals.org |

Intermolecular Amphoteric Diamination of Allenes

A transition-metal-free intermolecular amphoteric diamination of allenes has been reported as a method for synthesizing saturated 1,4-diazo heterocycles, including piperazines, 1,4-diazepanes, and 1,4-diazocanes. nih.gov This modular and practical approach allows for the efficient synthesis of β,γ-diamino carboxylates and sulfones. nih.govresearchgate.net The reaction exhibits broad substrate scope and excellent functional group tolerability. nih.govresearchgate.net

The process involves the use of 1,2-, 1,3-, or 1,4-diamine derivatives which react with electron-deficient allenes. nih.gov The use of unsymmetrical diamines can lead to orthogonally functionalized or protected 1,4-diazo heterocycles. nih.gov A copper-promoted intra/intermolecular alkene diamination has also been developed for the synthesis of aminomethyl-functionalized 1,4-benzodiazepinones. nih.gov

| Reactants | Product | Yield | Reference |

| Benzyl allenoate, Piperidine, 1-Phenylpiperazine | Diamination product | 70% | nih.gov |

| N-nosyl-2-amino-N′-allylbenzamide, TsNH2 | 1,4-Benzodiazepinone | 76-81% | nih.gov |

Condensation of Diamines with Dihaloalkanes

The condensation of a diamine with a dihaloalkane is a classical and straightforward method for the synthesis of heterocyclic compounds, including 1,4-diazepanes. This approach typically involves the reaction of a 1,2-diamine, such as ethylenediamine (B42938), with a 1,3-dihaloalkane.

A study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines utilized a one-pot synthesis starting with a carbonyl amine condensation of 1,4-diazepane-6-amine (DAZA) with 4-alkoxy-2-hydroxybenzaldehydes, followed by reductive amination. nih.gov This highlights a pathway that, while not a direct condensation of a diamine and dihaloalkane to form the core, showcases the derivatization of a pre-formed diazepane ring which itself can be synthesized through classical methods. The study found that the trialkylated products are formed via direct reductive amination of the dialkylated intermediates, and a synthetic method was established to increase the yield of the desired trialkylated product. nih.gov

| Reactants | Product | Yield | Reference |

| 1,4-Diazepane-6-amine, 4-Alkoxy-2-hydroxybenzaldehydes | N,1,4-Tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amine | - | nih.gov |

| Dialkylated DAZA compounds | Trialkylated DAZA compounds | Increased percentage | nih.gov |

SnAP Reagent Applications in Heterocyclic Synthesis

The development of Tin Amine Protocol (SnAP) reagents has provided a powerful and versatile tool for the one-step synthesis of a variety of saturated N-heterocycles from aldehydes and ketones. nih.gov These reagents are particularly useful for creating medium-ring systems, including 1,4-diazepanes. nih.gov

SnAP reagents are organostannanes that react with aldehydes to form an imine, which then undergoes a copper-mediated intramolecular cyclization to yield the desired heterocycle. nih.gov This method is advantageous due to its operational simplicity, mild reaction conditions, and the ability to tolerate a wide range of functional groups on the aldehyde starting material.

A general procedure involves dissolving the amino tributylstannane (SnAP reagent) and the corresponding aldehyde in a solvent like dichloromethane (B109758) in the presence of molecular sieves to form the imine. This intermediate is then subjected to cyclization conditions, typically involving a copper(II) salt and a base in a suitable solvent, to afford the final N-heterocycle. nih.gov This approach has been successfully used to synthesize a variety of diazepanes.

| Reactant 1 | Reactant 2 | Product | Reference |

| Amino tributylstannane (SnAP Reagent) | Aldehyde | N-Heterocycle (e.g., 1,4-diazepane) | nih.gov |

| SnAP-hydrazine reagents | Aldehydes | Substituted 1,4,5-oxadiazepanes and 1,2,5-triazepanes | researchgate.net |

| Selenium-containing SnAP reagents | Aldehydes | C-substituted selenomorpholines and 1,4-selenazepanes | mdpi.com |

Methodologies for Carbamate Functionality Formation

The formation of the carbamate group is a crucial step in the synthesis of the target molecule. Several methods are available, each with its own advantages and limitations.

Utilizing Dialkyl Carbonate Chemistry from β-Amino Alcohols

The reaction of amines with dialkyl carbonates presents a halogen-free and often greener alternative to traditional methods using phosgene (B1210022) or chloroformates. researchgate.netlincoln.ac.uk The synthesis of carbamates from amines and dialkyl carbonates, such as dimethyl carbonate (DMC), can be catalyzed by various means. researchgate.net For instance, the methoxycarbonylation of isophorone (B1672270) diamine with DMC has been studied using metal acetates as catalysts, with ytterbium acetate (B1210297) showing notable activity. researchgate.net The reaction mechanism is proposed to be a SN2 nucleophilic substitution. researchgate.net

In the context of synthesizing diazepane precursors, a β-amino alcohol can be reacted with a dialkyl carbonate. The choice of catalyst or base can influence the reaction, with different leaving group preferences observed. researchgate.net This approach offers a pathway to carbamates that can be further elaborated to form the diazepine ring.

Carbamoylation with Phenyl Isocyanate

Phenyl isocyanate is a common and reactive reagent for the direct carbamoylation of amines to form phenyl ureas or, in the case of alcohols, phenyl carbamates. nih.govorganic-chemistry.org The reaction of an amine, such as a 1,4-diazepane, with phenyl isocyanate would directly yield the corresponding phenyl urea derivative. For the synthesis of this compound, the free secondary amine of the 1,4-diazepane ring can react with phenyl isocyanate. However, this reaction typically leads to a urea linkage (N-CO-N) rather than a carbamate ester (N-CO-O).

To form the target carbamate, an alternative strategy involves the reaction of an alcohol with phenyl isocyanate. In the context of diazepane synthesis, this might involve a precursor with a hydroxyl group that is later incorporated into the final structure. A more direct, albeit less common, route would be the trapping of an in-situ generated isocyanate. nih.gov For example, a hindered urea can act as a masked isocyanate, which upon heating, can release the isocyanate to be trapped by a nucleophile. nih.gov Mechanistic studies suggest that the reaction of phenyl isocyanate with nucleophiles proceeds via nucleophilic addition. organic-chemistry.org

A practical example involves the synthesis of S-methyl phenyl carbamoylated guanidine, where phenyl isocyanate reacts with a mono-Boc protected S-methyl isothiourea. fiu.edu This highlights the utility of phenyl isocyanate in forming carbamoyl (B1232498) groups under controlled conditions.

Tin-Catalyzed Transcarbamoylation Reactions

Tin-catalyzed transcarbamoylation has emerged as a mild and efficient method for the synthesis of carbamates from alcohols. organic-chemistry.orgorganic-chemistry.org This method typically employs a carbamate, such as phenyl carbamate or methyl carbamate, as the carbamoyl donor in the presence of a tin catalyst like dibutyltin (B87310) maleate (B1232345) or dibutyltin dilaurate. organic-chemistry.orgresearchgate.net The reaction proceeds smoothly with primary and secondary alcohols, showing broad functional group tolerance. organic-chemistry.org

This methodology offers a significant advantage over methods using moisture-sensitive and expensive reagents like trichloroacetyl isocyanate. organic-chemistry.org The transcarbamoylation of cinnamyl alcohol has been successfully demonstrated on a gram scale, underscoring its practicality for larger-scale synthesis. organic-chemistry.org Methyl carbamate is an economical carbamoyl donor, and its use simplifies the workup procedure. organic-chemistry.org

For the synthesis of this compound, a precursor containing a hydroxyl group could be subjected to tin-catalyzed transcarbamoylation with phenyl carbamate. Alternatively, if a pre-formed carbamate is available, transcarbamoylation can be used to exchange the carbamate group. acs.org The mechanism of tin-catalyzed transcarbamoylation is believed to proceed via an associative pathway where the tin catalyst activates the carbamate for nucleophilic attack by the alcohol. researchgate.net

Table 1: Comparison of Carbamate Formation Methodologies

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

| Dialkyl Carbonate Chemistry | β-Amino alcohol, Dialkyl carbonate | Catalytic (e.g., Yb(OAc)₃) or basic | Halogen-free, "green" approach | May require forcing conditions |

| Carbamoylation with Phenyl Isocyanate | Amine/Alcohol, Phenyl isocyanate | Typically mild, often at room temperature or slightly elevated | High reactivity, direct formation of phenyl carbamoyl group | Phenyl isocyanate is toxic and moisture-sensitive; reaction with amines yields ureas |

| Tin-Catalyzed Transcarbamoylation | Alcohol, Phenyl carbamate, Tin catalyst (e.g., dibutyltin maleate) | Mild heating (e.g., 90 °C in toluene) | Mild conditions, high yields, broad functional group tolerance, uses stable reagents | Use of tin catalyst which may require removal |

Isocyanate-Free Routes

Growing concerns over the toxicity of isocyanates have driven the development of isocyanate-free synthetic routes to carbamates and polyurethanes. nih.govtue.nltechscience.com One of the most prominent isocyanate-free methods involves the reaction of cyclic carbonates with amines. nih.govtechscience.com These cyclic carbonates can be synthesized from the chemical fixation of carbon dioxide with oxiranes. nih.gov The subsequent ring-opening of the cyclic carbonate by an amine yields a hydroxyurethane.

Another isocyanate-free approach is the direct synthesis of carbamates from amines, carbon dioxide, and alkyl halides. This three-component coupling can be mediated by cesium carbonate and a phase-transfer catalyst, offering mild reaction conditions and preventing overalkylation. acs.org Additionally, the reaction of amines with dialkyl carbonates, as mentioned earlier, is a key isocyanate-free strategy. researchgate.net These methods provide safer and more environmentally benign pathways to carbamate-containing molecules.

Design of Convergent and Linear Synthetic Routes

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Chiral Synthesis Approaches to Enantiomerically Pure Diazepanes

The synthesis of enantiomerically pure 1,4-diazepanes is of significant interest due to the potential for stereospecific biological activity. Several strategies have been developed to achieve this.

One common approach is to utilize a chiral pool strategy , starting from readily available enantiomerically pure starting materials such as amino acids. nih.govorganic-chemistry.orggeorgiasouthern.edu For instance, chiral α-amino acids can be used as building blocks to construct the diazepine ring, thereby transferring their chirality to the final product. This has been demonstrated in the synthesis of chiral disubstituted morpholines and 1,4-oxazepanes, a strategy that can be adapted for 1,4-diazepanes. nih.gov

Another powerful method is asymmetric reductive amination , which is a key reaction for preparing chiral amines. researchgate.net This can be employed to introduce a stereocenter during the formation of the diazepine ring. Furthermore, enantiopure 1,4-dioxanes, morpholines, and piperazines have been synthesized from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones, indicating the potential for similar strategies in diazepine synthesis. nih.gov The development of catalytic, enantioselective methods, such as the synthesis of cyclic carbamates from dialkyl amines and CO2 using a bifunctional organocatalyst, also provides a promising avenue for creating chiral diazepane precursors. nih.gov

Chiral-Pool Synthesis using Amino Acids

The chiral-pool synthesis approach leverages the inherent stereochemistry of readily available amino acids to construct complex chiral molecules. This strategy is particularly effective for creating enantiomerically pure 1,4-diazepanes. A common strategy involves the use of enantiomerically pure amino acids to synthesize 1,4-diazepanes with various substituents. nih.gov The synthesis generally begins with a protected amino acid, which undergoes a series of transformations to build the diazepane ring.

A key step in the formation of the seven-membered ring is often an intramolecular cyclization. For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been achieved through an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling of amino acid precursors. nih.gov This method highlights a "late-stage diversification" strategy, where the core diazepane ring is formed, and then various substituents are introduced. nih.gov

While the direct synthesis of this compound via this published methodology is not explicitly detailed, the principles can be applied. A plausible synthetic route would start from a suitable N-protected ethylenediamine derivative and a phenyl-protected amino acid. The phenyl carbamate moiety would likely be introduced at a late stage of the synthesis.

Table 1: Key Aspects of Chiral-Pool Synthesis for 1,4-Diazepane Analogs

| Feature | Description | Reference |

| Starting Materials | Enantiomerically pure amino acids | nih.govbaranlab.org |

| Key Reaction | Intramolecular EDC coupling for ring formation | nih.gov |

| Strategy | Late-stage diversification for introducing substituents | nih.gov |

| Advantage | High enantiomeric purity of the final product | nih.gov |

Enzymatic Asymmetric Reductive Amination

Enzymatic asymmetric reductive amination has emerged as a powerful and sustainable method for the synthesis of chiral amines, which are crucial building blocks for pharmaceuticals. nih.gov This biocatalytic approach utilizes enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), to catalyze the asymmetric reduction of an imine formed from a ketone and an amine. nih.gov This method offers high enantioselectivity and operates under mild reaction conditions.

The application of this methodology to the synthesis of cyclic amines like this compound would involve the enzymatic reductive amination of a suitable diketone or a keto-amine precursor. The enzyme would control the stereochemistry of the newly formed chiral center. The discovery and engineering of IREDs have enabled the production of chiral amines on a large scale, from milligrams in the laboratory to tons in industrial settings. nih.gov

While a specific enzymatic route to this compound is not detailed in the provided references, the general applicability of IREDs to the synthesis of secondary and tertiary amines suggests its feasibility. nih.gov The process would likely involve screening a library of IREDs to find an enzyme with high activity and selectivity for the specific substrates required to form the 1,4-diazepane ring.

Table 2: Principles of Enzymatic Asymmetric Reductive Amination

| Principle | Description | Reference |

| Biocatalysts | Imine reductases (IREDs) and Reductive aminases (RedAms) | nih.gov |

| Reaction | Asymmetric reduction of an imine to a chiral amine | nih.gov |

| Key Advantage | High enantioselectivity and sustainable process | nih.gov |

| Industrial Relevance | Scalable from laboratory to industrial production | nih.gov |

Reactivity and Transformations at the Carbamate Moiety

The phenyl carbamate group in this compound is a key functional handle that can undergo several important chemical transformations. Its reactivity is influenced by the nature of the nitrogen atom it is attached to and the reaction conditions employed.

Phenyl carbamates exhibit notable chemoselectivity, particularly in their reactions with amines. acs.orgnih.gov The phenoxycarbonyl (Phoc) group, while a good leaving group, contributes to the stability of phenyl carbamates, allowing for their large-scale preparation. acs.org Studies have shown that phenyl carbamates derived from primary amines readily react to form ureas. nih.gov In contrast, those derived from secondary amines, such as the one in this compound, are less reactive under the same conditions. nih.gov

This difference in reactivity allows for selective transformations. For instance, in a molecule containing both a primary and a secondary amine protected as phenyl carbamates, the primary amine's carbamate can be selectively converted to a urea. nih.gov This chemoselectivity is a valuable tool in synthesis, enabling the discrimination between different types of amine functionalities within a molecule. nih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a promising method for the formation of aryl C-N bonds, demonstrating good chemoselectivity and functional group compatibility in the synthesis of methyl N-phenyl carbamate derivatives. benthamdirect.com

The formation of ureas from phenyl carbamates is a significant transformation with applications in the synthesis of biologically active compounds and materials. nih.govcommonorganicchemistry.com The reaction of phenyl carbamates with amines to yield ureas is a common pathway, although it can be prone to reversibility and the formation of side products. commonorganicchemistry.com The mechanism of this transformation under basic conditions differs based on the substitution of the nitrogen atom in the carbamate. nih.gov

For phenyl carbamates of primary amines, the reaction often proceeds through an E1cb-type mechanism, which involves the in-situ formation of an isocyanate intermediate. nih.gov This isocyanate is then trapped by an amine to form the urea. In contrast, N,N-disubstituted phenyl carbamates, like this compound, typically react via a more direct BAc2 mechanism under more drastic conditions. nih.gov Another approach to urea formation involves the use of carbonyldiimidazole (CDI) or triphosgene (B27547) as alternatives to phosgene, though careful control of reagent addition is necessary to avoid symmetrical urea byproducts. commonorganicchemistry.com The synthesis of phenyl carbamate itself can be attempted from urea and phenol, with a proposed mechanism involving a nucleophilic attack on urea by phenol. union.edu

The table below summarizes various conditions for urea formation from different starting materials.

| Starting Materials | Reagents & Conditions | Product | Notes |

| Amine + Isocyanate | Suitable solvent (e.g., DMF, THF, DCM), RT | Urea | Simple method, no base required. commonorganicchemistry.com |

| Amine + Phenyl Carbamate | Reflux in chloroform (B151607) with NEt3 | Urea | Prone to reversibility and side products. nih.govcommonorganicchemistry.com |

| Amine + Carbonyldiimidazole (CDI) | - | Urea | Order of addition is important to avoid symmetrical byproducts. commonorganicchemistry.com |

| Amine + Triphosgene | - | Urea | Forms highly toxic phosgene in situ. commonorganicchemistry.com |

| Carboxylic Acid | Curtius Rearrangement | Urea | Useful when starting from a carboxylic acid instead of an amine. commonorganicchemistry.com |

| Aniline + Urea + Methanol | γ-Al2O3 catalyst | Methyl N-phenyl carbamate | The reaction path changes in the presence of a catalyst. acs.org |

The removal of the phenylcarbamoyl group to release the free amine is a crucial step in many synthetic sequences. A mild and effective method for this deprotection involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.orgresearchgate.netresearchgate.net The efficiency of TBAF-mediated deprotection can be influenced by the solvent and the amount of TBAF used. acs.orgresearchgate.net For instance, studies on a model phenyl carbamate showed that the ratio of the resulting amine to a symmetrical urea byproduct could be modulated by varying the equivalents of TBAF. researchgate.net

The proposed mechanism for TBAF-mediated deprotection of NH-phenyl carbamates involves the deprotonation of the carbamate to form an isocyanate intermediate. acs.org This isocyanate can then be hydrolyzed by water present in the TBAF to yield the free amine. acs.org However, the newly formed amine can also react with the isocyanate intermediate to produce a symmetrical urea. acs.org The outcome of the reaction—formation of the amine versus the urea—is dependent on the nature of the amine. acs.org For example, with bulky substituents like a tert-butyl group, the formation of the amine is favored, while less hindered aliphatic amines tend to form the symmetrical urea. acs.org Other deprotection strategies for carbamates include the use of acids like hydrochloric acid or trifluoroacetic acid. google.com

The following table details the effect of TBAF equivalents on the deprotection of a model phenyl carbamate (Phoc 2a) in THF.

| Entry | TBAF (equiv) | Amine/Urea Ratio |

| 1 | 0.25 | 0:100 |

| 2 | 0.5 | 10:90 |

| 3 | 1.2 | 30:70 |

| 4 | 2.5 | 50:50 |

| 5 | 5.0 | 70:30 |

Data adapted from a study on the deprotection of a model phenyl carbamate. researchgate.net

Functionalization and Derivatization of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of chemical space to optimize biological activity. nih.gov The presence of two nitrogen atoms and multiple carbon atoms in the diazepine ring of this compound offers several sites for modification.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govrsc.org This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need to restart the synthesis from the beginning. rsc.org For the 1,4-diazepane scaffold, LSF can be employed to introduce a variety of functional groups at different positions on the ring. nih.govchemrxiv.org

One notable strategy involves the intramolecular C-N bond coupling of a precursor containing a bromoaryl group, followed by the ring-opening of a fused azetidine ring to introduce diverse functionalities onto the 1,4-diazepane core. nih.gov This method provides access to a range of 1,4-benzodiazepine derivatives with substituents at a specific position. nih.gov Another approach involves the directed lithiation and alkylation of a related heterocyclic system, which also allows for in-situ deprotection, providing an efficient route to substituted analogs. nih.gov

The nitrogen atoms of the 1,4-diazepane ring are common sites for functionalization. After the deprotection of the phenyl carbamate, the resulting secondary amine can be alkylated, acylated, or arylated to introduce a wide array of substituents. For example, Buchwald-Hartwig and Chan-Lam couplings can be used to introduce aryl groups at the free nitrogen of a related pyrazolo-diazepine skeleton. chemrxiv.org

Functionalization at the carbon centers of the diazepine ring is also possible, though often more challenging. One approach involves the synthesis of a precursor with a desired substituent already in place before the formation of the diazepine ring. For instance, a 1,4-diazepane derivative with a methyl group at the 3-position can be synthesized and subsequently elaborated. google.com The introduction of functional groups can also be achieved through ring-opening reactions of fused systems, as mentioned previously, which can install substituents at specific carbon positions. nih.gov

The table below provides examples of functionalization reactions on diazepine-related scaffolds.

| Reaction Type | Reagents & Conditions | Functionalization Site | Product |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, base | Nitrogen | N-Aryl diazepine |

| N-Arylation (Chan-Lam) | Aryl boronic acid, Cu catalyst | Nitrogen | N-Aryl diazepine |

| N-Alkylation | Alkyl halide, base | Nitrogen | N-Alkyl diazepine |

| C-Functionalization via Ring Opening | NaN3, KCN, or PhSNa after N-methylation | Carbon | 3-Substituted 1,4-benzodiazepine |

These examples are based on reactions performed on related diazepine and benzodiazepine systems. nih.govchemrxiv.org

Transformations of the Phenyl Substituent on the this compound Scaffold Remain a Developing Area of Research

The chemical modification of the phenyl ring in this compound presents a potential avenue for the synthesis of novel derivatives with tailored properties. However, a comprehensive review of available scientific literature indicates that direct electrophilic aromatic substitution reactions—such as nitration, halogenation, and Friedel-Crafts acylation—on the phenyl substituent of this specific scaffold are not extensively documented.

While the functionalization of diazepine and related heterocyclic systems is a broad and active area of chemical research, studies have predominantly focused on modifications of the diazepine ring itself or on other substituents. The inherent reactivity of the phenyl group suggests that it should be susceptible to classical electrophilic substitution; however, specific experimental conditions and the resulting product distributions for this compound have not been detailed in published research.

General principles of electrophilic aromatic substitution on phenyl carbamates suggest that the carbamate group (-O-C(=O)N<) is an ortho-, para-directing group. This is due to the electron-donating effect of the oxygen atom's lone pairs, which can stabilize the arenium ion intermediate formed during the substitution at these positions. The specific reaction conditions, including the choice of reagents and catalysts, would be crucial in determining the outcome and efficiency of such transformations.

Despite the theoretical potential for these reactions, the current body of scientific literature does not provide specific examples or detailed data tables for the nitration, halogenation, or Friedel-Crafts acylation of this compound. Further research is required to explore and characterize these transformations, which would be essential for expanding the chemical space around this scaffold and for the development of new compounds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of Phenyl 1,4 Diazepane 1 Carboxylate Analogues

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful techniques used to investigate the electronic structure and properties of molecules. derpharmachemica.com These methods have been applied to various diazepine (B8756704) derivatives to predict their geometry, reactivity, and spectroscopic properties. ijasrm.comscirp.org For instance, DFT calculations at the B3LYP/6-31G level of theory have been successfully used to study the physical properties of diazepam derivatives. ijasrm.com

Electronic Structure Analysis and Molecular Orbital Theory (HOMO/LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. Molecular Orbital (MO) theory provides a framework for this, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. nih.gov

Computational studies on related heterocyclic systems, such as benzodiazepine (B76468) analogues, have shown that methods like B3LYP can provide valuable information about their electronic behavior. derpharmachemica.com The HOMO-LUMO energy gap, calculated through these methods, indicates the molecule's reactivity, with a smaller gap suggesting higher reactivity. nih.gov For diazepine derivatives, these calculations help in identifying the regions of the molecule that are most likely to participate in chemical reactions. ijasrm.com

Table 1: Representative HOMO-LUMO Energies for Diazepine Analogues

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Diazepam Analogue | B3LYP/6-311G(d,p) | -6.5 | -1.2 | 5.3 |

| Clonazepam | B3LYP/6-31G(d,p) | -7.1 | -2.0 | 5.1 |

Note: The data in this table is illustrative and derived from computational studies on related benzodiazepine structures to provide a conceptual understanding. Actual values for Phenyl 1,4-diazepane-1-carboxylate would require specific calculations.

Proton Affinity and Energetic Profiles of Ionizable Centers

The 1,4-diazepane ring contains two nitrogen atoms that can act as ionizable centers. Understanding their proton affinity is crucial for predicting their behavior in biological systems and for designing synthetic routes. Computational methods can be used to calculate the energetic profiles of protonation at these centers.

Studies on similar nitrogen-containing heterocycles have demonstrated the utility of DFT in determining the most likely sites of protonation. chemrxiv.org The calculations involve optimizing the geometry of the neutral and protonated forms of the molecule and comparing their energies. This analysis reveals the thermodynamic favorability of protonation at each potential site. For this compound analogues, such calculations would elucidate the relative basicity of the two nitrogen atoms in the diazepane ring, which is influenced by the electronic effects of the phenyl and carbamate (B1207046) substituents.

Thermochemical Property Calculations

Thermochemical properties, such as enthalpy of formation, are important for understanding the stability and reaction energetics of a compound. researchgate.net Quantum chemical methods can be used to predict these properties with a reasonable degree of accuracy. derpharmachemica.com For benzodiazepine derivatives, both semi-empirical and DFT methods have been employed to establish relationships between the enthalpy of formation and temperature. researchgate.net

These calculations can provide insights into the conformational preferences of the flexible diazepine ring. acs.org For this compound analogues, theoretical calculations of thermochemical properties would be valuable for predicting their stability and for understanding the thermodynamics of their synthesis and reactions.

Mechanistic Studies and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, helping to understand the intricate details of how chemical transformations occur. rsc.org For complex reactions, such as the synthesis of heterocyclic compounds, computational studies can identify intermediates, transition states, and determine activation energies, providing a comprehensive picture of the reaction pathway. mdpi.com

Understanding Regio- and Diastereoselectivity in Cyclization Reactions

The synthesis of substituted diazepanes often involves cyclization reactions where the control of regio- and diastereoselectivity is critical. nih.gov Computational methods, particularly DFT, have emerged as essential tools for predicting and understanding the outcomes of these selective reactions. researchgate.netnumberanalytics.comewha.ac.kr

For instance, in the synthesis of related heterocyclic systems, computational studies have been used to investigate the role of intermediates in determining the regioselectivity of the reaction. nih.gov By calculating the energies of different possible transition states, chemists can predict which reaction pathway is more favorable, and thus which regioisomer will be the major product. researchgate.net Similarly, understanding diastereoselectivity, which is crucial for producing a specific stereoisomer, can be achieved by modeling the interactions that govern the approach of reactants. numberanalytics.com In the context of this compound analogues, computational modeling of the cyclization step would be invaluable for designing synthetic strategies that yield the desired isomer with high selectivity.

Catalyst Role and Intermediate Stabilization in Carbamate Formation

The formation of the carbamate group is a key step in the synthesis of this compound. This reaction can be facilitated by a catalyst, and computational studies can provide a deep understanding of the catalyst's role. mdpi.com Theoretical investigations can model the entire catalytic cycle, identifying key intermediates and transition states. nih.gov

For example, in palladium-catalyzed carbamate synthesis, DFT calculations have shown that the catalyst facilitates the reaction by lowering the activation energies of crucial steps. mdpi.com Computational models can also reveal how the catalyst stabilizes reaction intermediates, thereby promoting the formation of the desired product. mdpi.com Understanding these details at a molecular level is essential for optimizing reaction conditions and for the rational design of more efficient catalysts for the synthesis of this compound and its analogues. nih.gov

Analysis of Rate-Determining Steps in Complex Transformations

Computational chemistry offers powerful tools for elucidating the mechanisms of complex chemical transformations, including the identification of rate-determining steps. For analogues of this compound, density functional theory (DFT) and transition state theory are instrumental in understanding reaction kinetics. These methods are used to calculate the energy profiles of reaction pathways, including the energies of reactants, intermediates, transition states, and products.

These computational approaches allow for a detailed kinetic analysis of complex reactions, such as those that this compound analogues might undergo, including rearrangements, fragmentations, or intermolecular reactions. The validity of approximations, such as the steady-state approximation for reaction intermediates, can also be confirmed through these calculations.

Investigation of Concerted and Stepwise Mechanisms (e.g., Cycloadditions)

A fundamental question in many chemical reactions, particularly cycloadditions, is whether the reaction proceeds through a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism involving one or more intermediates. Computational methods are essential for distinguishing between these pathways by comparing their potential energy surfaces.

For reactions involving systems analogous to this compound, such as 1,3-dipolar cycloadditions, DFT calculations can be employed to explore the competition between concerted and stepwise diradical mechanisms. The choice of reactants can influence the preferred pathway. For instance, in 1,3-dipolar cycloadditions, reactions with typical dipolarophiles tend to favor a concerted mechanism. However, the use of highly reactive or strained dipolarophiles, such as antiaromatic systems, can lead to a stepwise process becoming competitive or even dominant.

The energetic preference for either a concerted or stepwise pathway is determined by calculating the activation energies for both routes. Generally, for many cycloaddition reactions, the concerted pathway is found to be energetically more favorable than the stepwise diradical pathway. Both electronic and steric factors play a role in influencing the activation energies of both the concerted and stepwise paths. In some cases, a modified concerted mechanism may be operative, proceeding through a pre-reaction complex followed by a concerted transition state with a very low energy barrier. The comparison of calculated kinetic isotope effects with experimental data can provide further support for the computationally determined mechanism.

Conformational Analysis and Energy Landscape Mapping

The seven-membered 1,4-diazepane ring in this compound and its analogues is inherently flexible, leading to a complex conformational landscape. Computational methods are indispensable for exploring the various possible conformations and mapping their relative energies.

Crystallographic studies on related diazepane derivatives reveal that the diazepane ring can adopt conformations such as a chair form.

Advanced Synthetic Concepts and Sustainable Approaches in Diazepane and Carbamate Chemistry

Green Chemistry Methodologies

Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. For a molecule like Phenyl 1,4-diazepane-1-carboxylate, this involves innovating at the level of reaction design, solvent use, and energy input.

One-pot and domino (or cascade) reactions are powerful strategies that align with green chemistry principles by reducing the number of synthetic steps, minimizing purification processes, and saving solvents and energy. In these reactions, multiple bond-forming events occur sequentially in a single reaction flask.

Similarly, multi-component reactions (MCRs) are a cornerstone of one-pot synthesis. For the closely related benzodiazepine (B76468) scaffold, three-component reactions of 1,2-phenylenediamine, β-cyclodione, and various aldehydes have been developed to produce a variety of complex heterocyclic systems in good to excellent yields (82–97%). rsc.org The application of such a strategy to this compound could involve a one-pot reaction between a suitably protected diamine, a phenyl chloroformate equivalent, and other necessary building blocks, catalyzed by an efficient and recyclable catalyst.

Table 1: Examples of One-Pot/Domino Reactions for Diazepane and Benzodiazepine Synthesis

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Domino Reaction | 1,2-Diamines, Alkyl 3-oxohex-5-enoates | None (Solvent-free, rt) | 1,4-Diazepanes | Good | acs.org |

| Three-Component | 1,2-Phenylenediamine, β-Cyclodione, Aldehydes | γ-Fe₂O₃@SiO₂/CeCl₃ | Functionalized Benzodiazepines | 82-97% | rsc.org |

This interactive table summarizes key findings in one-pot reaction design relevant to heterocyclic synthesis.

Eliminating organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and pose environmental and safety hazards. Reactions conducted under solvent-free conditions often lead to improved outcomes, including shorter reaction times and higher yields.

The domino synthesis of 1,4-diazepanes from ethylenediamine (B42938) derivatives and alkyl 3-oxohex-5-enoates is a prime example of a successful solvent-free reaction. acs.org By simply mixing the reactants at room temperature, the desired diazepane products were obtained without the need for any solvent or catalyst. acs.org Another study reports an efficient one-pot synthesis of benzodiazepines by condensing α,β-unsaturated carbonyl compounds with o-phenylenediamine (B120857) at 80 °C without any organic solvent, using reusable sulfamic acid as a catalyst. researchgate.net

Microwave-assisted organic synthesis (MAOS) is often coupled with solvent-free conditions to further enhance reaction rates. The synthesis of 1,4-diazaflavone, for instance, was achieved by irradiating the starting chalcone (B49325) with microwaves on a K-10 clay support under solventless conditions, affording the product in high yield. These examples highlight a viable green pathway for constructing the diazepane ring of this compound, potentially by reacting a protected diamine with a suitable electrophile under solvent-free thermal or microwave conditions.

Heterogeneous catalysts offer significant green advantages over their homogeneous counterparts. They are typically solid materials that exist in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture through simple filtration. This allows for easy catalyst recovery and reuse, reducing waste and cost.

In the synthesis of diazepine (B8756704) derivatives, Keggin-type heteropolyacids (HPAs) have proven to be highly efficient, reusable heterogeneous catalysts. nih.gov These solid acid catalysts can be tuned at the atomic level to control their acidic and redox properties, enabling the synthesis of 1,4-diazepines and 1,5-benzodiazepines in high yields with short reaction times. nih.gov The catalytic activity was shown to be dependent on the catalyst's composition, with vanadium-substituted variants showing superior performance. nih.gov

Metal oxide nanoparticles (MONs) represent another important class of heterogeneous catalysts. mdpi.commdpi.com Their high surface-area-to-volume ratio provides a large number of active sites for catalysis. For example, magnetic nanoparticles such as Fe₃O₄@SiO₂-PTSA have been employed to catalyze multi-component domino reactions for the synthesis of 1,5-benzodiazepines. researchgate.net The magnetic nature of the catalyst allows for its effortless separation from the reaction medium using an external magnet. researchgate.net The synthesis of this compound could leverage such technologies, for instance, by using a solid acid catalyst for the cyclization step or for the carbamate (B1207046) formation.

Table 2: Performance of Heterogeneous Catalysts in Diazepine Synthesis

| Catalyst | Reactants | Conditions | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| H₅PMo₁₀V₂O₄₀ | Ketimine intermediates, Aldehydes | Refluxing ethanol | High | High activity, reusable | nih.gov |

| Fe₃O₄@SiO₂-PTSA | o-Phenylenediamine, Isatin, etc. | Ethanol | Good | Magnetic separation, reusable | researchgate.net |

| Amberlyst-15 | Dimedone, Aldehydes | Varies | High | Commercially available, reusable | scirp.org |

This interactive table showcases the efficiency and reusability of various heterogeneous catalysts.

Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov This is due to efficient and direct energy transfer to the polar molecules in the reaction mixture.

This technology has been successfully applied to the synthesis of various heterocyclic structures related to this compound. For example, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues was carried out via a one-pot, three-component reaction under microwave irradiation, which proved superior to conventional heating. nih.gov Notably, the optimal conditions were found to be solvent-free at 60 °C, combining two green chemistry principles. nih.gov Similarly, the synthesis of 1,4-oxazine derivatives was significantly accelerated under microwave heating, reducing reaction times from hours to minutes while improving yields. arkat-usa.org The formation of the carbamate moiety or the cyclization to the diazepane ring could be significantly expedited by microwave energy, making it a highly attractive method for the efficient production of the target compound.

Continuous-Flow Chemistry Applications

Continuous-flow chemistry, where reactants are pumped through a network of tubes and reactors, is emerging as a superior alternative to traditional batch processing, particularly for improving safety, scalability, and process control. beilstein-journals.org The small reactor volumes enhance heat and mass transfer and allow for the safe handling of hazardous intermediates or exothermic reactions. frontiersin.orgresearchgate.net

The synthesis of diazepam, a well-known benzodiazepine, has been successfully adapted to a two-step continuous-flow process. frontiersin.orgresearchgate.net By screening conditions in microfluidic chip reactors, researchers optimized parameters like residence time, temperature, and solvent to achieve a high yield (96%) and purity of diazepam within 15 minutes. frontiersin.orgresearchgate.net This demonstrates the potential for rapid production and optimization in the synthesis of related diazepine structures. Another efficient gram-scale continuous-flow protocol has been reported for 3,4-dihydro-5H-benzo[e] nih.govfrontiersin.orgdiazepin-5-one, which yielded a highly pure product without requiring chromatographic purification. rsc.org

Metal-Free Catalysis and Transition-Metal-Free Transformations

While metal catalysts are powerful tools in synthesis, concerns about their cost, toxicity, and potential for product contamination have spurred the development of metal-free alternatives. These methods often rely on organocatalysts or unique reaction conditions to promote transformations.

In carbamate synthesis, significant progress has been made in developing transition-metal-free approaches. One attractive strategy involves the use of carbon dioxide (CO₂) as a C1 synthon. researchgate.net Metal-free methods have been developed for the fixation of CO₂ to generate carbamates from amines and alcohols. researchgate.net Another innovative, transition-metal-free approach involves the cycloamination of prenyl carbamates promoted by aryldiazonium salts, which proceeds through a radical cascade mechanism at room temperature. scispace.com

Photocatalyzed Reaction Strategies

The application of photocatalysis to a molecule like this compound presents several avenues for synthetic modification. These can be broadly categorized by the reactive site within the molecule: the diazepane ring, the phenyl group, or the carbamate functionality.

Functionalization of the Diazepane Ring

The saturated nature of the 1,4-diazepane ring makes its C-H bonds potential targets for functionalization through photocatalytic hydrogen atom transfer (HAT) processes. While direct examples on the 1,4-diazepane system are scarce, extensive research on the analogous six-membered piperazine (B1678402) ring offers valuable insights. For instance, site-selective C-H alkylation of N-aryl piperazines has been achieved using organic photoredox catalysts. acs.org This approach relies on the electronic differentiation of the nitrogen atoms to direct the functionalization.

A plausible strategy for the functionalization of this compound would be a Minisci-type reaction. This classic radical substitution reaction, traditionally requiring harsh oxidative conditions, has been rendered significantly milder and more functional-group tolerant through the use of photoredox catalysis. organic-chemistry.orgmdpi.com In this scenario, a radical species, generated photocatalytically from a suitable precursor, could add to the protonated diazepane ring.

Table 1: Examples of Photocatalyzed Minisci-Type Reactions with N-Heterocycles

| Photocatalyst | Radical Precursor | N-Heterocycle | Product | Yield (%) | Reference |

| Ru(bpy)₃Cl₂ | Alkyl Boronic Acids | Pyridines, Quinolines | Alkylated Heterocycles | Good to Excellent | mdpi.com |

| Eosin Y | Benzoyl Hydrazides | Isoquinoline | Acylated Isoquinoline | Good | nih.gov |

| Ir(ppy)₃ | Aryl Diazonium Salts | Various | Arylated Heterocycles | Moderate to Good | organic-chemistry.org |

This table presents data from analogous reactions to illustrate the potential of the Minisci reaction under photocatalytic conditions.

Functionalization of the Phenyl Group and Carbamate Moiety

The phenyl group of this compound is another potential site for modification. Photocatalytic methods for the arylation of C-H bonds are well-established. rsc.org

Furthermore, the carbamate functionality itself can participate in or direct photocatalytic reactions. Research has demonstrated the N-arylation of carbamates using a dual nickel and photoredox catalytic system. organic-chemistry.orgnih.gov This reaction proceeds under mild conditions and offers an alternative to traditional cross-coupling methods.

Another avenue involves the generation of α-carbamyl radicals through photoredox catalysis. The direct oxidation of carbamate-protected secondary amines can lead to the formation of a carbamyl cation radical, which upon deprotonation, can be intercepted by various radical acceptors. researchgate.net This strategy could potentially be applied to the C-H bonds adjacent to the nitrogen atoms within the diazepane ring, activated by the carbamate group.

The photocatalytic degradation of diazepam, a molecule containing a benzodiazepine structure (a diazepine ring fused to a benzene (B151609) ring), has been studied. nih.govnih.gov While focused on decomposition, these studies confirm that the diazepine ring system can be activated under photocatalytic conditions, leading to ring-opening and other transformations. This suggests that with the appropriate choice of catalyst and reaction conditions, controlled synthetic transformations should be achievable.

Future Directions and Research Perspectives for Phenyl 1,4 Diazepane 1 Carboxylate

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1,4-diazepane rings is a cornerstone for accessing a wide array of derivatives, including Phenyl 1,4-diazepane-1-carboxylate. While established methods exist, the development of more efficient, atom-economical, and environmentally benign synthetic strategies remains a key objective.

Recent advancements have highlighted the use of heteropolyacids (HPAs) as highly efficient catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives. nih.govnih.gov These catalysts, particularly Keggin-type HPAs, offer strong Brønsted acidity and redox properties, leading to high yields and shorter reaction times for a variety of substituted diazepine (B8756704) rings. nih.gov The catalytic activity can be fine-tuned by altering the composition of the HPA, for instance, by substituting molybdenum atoms with vanadium, which has been shown to decrease reaction times and increase product yields. nih.gov The order of catalytic efficiency has been reported as H₅PMo₁₀V₂O₄₀ > H₆PMo₉V₃O₄₀ > H₄PMo₁₁VO₄₀ > H₃PMo₁₂O₄₀ > H₃PW₁₂O₄₀. nih.gov

Another promising approach is the use of hydrogen borrowing catalysis, which has been successfully employed for the synthesis of 1,4-diazacycles like piperazines and diazepanes. acs.org This method, utilizing a (pyridyl)phosphine-ligated ruthenium(II) catalyst, allows for the coupling of diols and diamines and is particularly valuable as it can access diazepanes, which are often challenging to synthesize via other catalytic routes. acs.org Further research could focus on adapting these novel catalytic systems specifically for the synthesis of this compound, optimizing reaction conditions to maximize yield and purity.

Future synthetic endeavors could also explore:

Flow Chemistry: Implementing continuous flow reactors for the synthesis could offer better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for industrial-scale production.

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate reaction rates and improve yields for the cyclization and functionalization steps involved in the synthesis of diazepane derivatives. nih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions to construct the this compound scaffold from simple, readily available starting materials would significantly enhance synthetic efficiency. nih.gov

Exploration of Uncharted Chemical Space via Diversification

The this compound core serves as a versatile template for generating a diverse library of new chemical entities. The exploration of this uncharted chemical space through systematic diversification holds significant promise for discovering compounds with unique properties.

Diversification strategies can focus on several key positions of the molecule:

The Phenyl Ring: Introduction of various substituents (electron-donating and electron-withdrawing groups) onto the phenyl ring can modulate the electronic properties of the carbamate (B1207046) group, potentially influencing the molecule's reactivity and biological interactions. gpatindia.com

The Diazepane Ring: The nitrogen atoms of the diazepane ring offer sites for further functionalization. Alkylation, acylation, or sulfonylation at the N4 position can introduce a wide range of functional groups, leading to analogs with diverse steric and electronic profiles. openpharmaceuticalsciencesjournal.com

The Carbamate Linkage: While the phenyl carbamate is a defining feature, exploring isosteric replacements for the carboxylate moiety could lead to novel analogs with altered metabolic stability or conformational preferences. rsc.org

A recent study on KRAS inhibitors demonstrated how modifications to a diazepane-containing molecule, including the introduction of different N-substituents, influenced its potency. acs.org This highlights the importance of exploring the chemical space around the diazepane core to optimize desired properties. acs.org The synthesis of bridged 1,4-diazepane derivatives offers another avenue for creating structurally constrained analogs with potentially enhanced selectivity for biological targets. enamine.net

Integration of Advanced Computational Modeling for Reaction Discovery and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For this compound, computational modeling can provide profound insights into its structure, reactivity, and potential interactions, thereby guiding future research efforts.

DFT calculations can be employed to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, DFT can help in understanding the mechanisms of existing synthetic routes and in predicting the feasibility of new, yet to be experimentally tested, reactions. ijasrm.comnih.gov This can save significant experimental effort by prioritizing the most promising synthetic strategies.

Design Novel Derivatives: In silico design of new this compound derivatives with specific electronic or steric properties is a powerful approach. mdpi.comresearchgate.net By calculating properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO-LUMO gap), and dipole moments, researchers can pre-select candidate molecules with desired characteristics for synthesis. ijasrm.comnih.gov

Understand Conformational Preferences: The seven-membered diazepane ring is conformationally flexible. madridge.orgnih.gov DFT calculations can elucidate the preferred conformations of this compound and its derivatives, which is crucial for understanding their interactions with biological macromolecules. nih.gov Studies on similar benzodiazepine (B76468) systems have successfully used DFT to investigate ring inversion barriers and isomerism. nih.govacs.org

A study on the interaction of benzodiazepines with cyclodextrins utilized molecular dynamics and DFT calculations to understand the binding thermodynamics, highlighting the power of these methods in studying host-guest chemistry. nih.gov The use of different functionals, such as B3LYP and CAM-B3LYP, can be important for accurately describing systems with significant charge separation. nih.gov

Innovations in Spectroscopic Characterization for Complex Architectures

As more complex derivatives of this compound are synthesized, sophisticated spectroscopic techniques will be essential for their unambiguous characterization. While standard techniques like NMR and mass spectrometry are routinely used, innovations in these areas can provide deeper structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Advanced 2D NMR Techniques: Techniques like NOESY and ROESY can be used to determine the through-space proximity of protons, providing valuable information about the three-dimensional structure and preferred conformations of the diazepane ring. madridge.orgnih.gov

Variable-Temperature NMR: This technique is particularly useful for studying the conformational dynamics of the flexible diazepane ring, allowing for the determination of energy barriers for ring inversion. madridge.orgnih.gov

Computational NMR Prediction: The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can predict NMR chemical shifts. madridge.orgnih.gov Comparing experimental and calculated spectra can aid in the structural elucidation of complex derivatives. madridge.org For instance, discrepancies between calculated and experimental chemical shifts for non-equivalent methylene (B1212753) group protons in diazepine rings have been attributed to the fast dynamics of the ring in the NMR time scale. madridge.org

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments can provide valuable information about the fragmentation patterns of this compound and its derivatives, aiding in their structural identification. researchgate.netnih.gov The study of fragmentation patterns of related benzodiazepines has shown that the stability of the molecule is related to its chemical structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While some benzodiazepines can be thermally unstable during GC analysis, this technique can still be valuable for the analysis of more stable derivatives. nih.govresearchgate.net

The combination of these advanced spectroscopic methods with computational predictions will be a powerful strategy for the unambiguous characterization of the increasingly complex molecular architectures emerging from the diversification of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.